Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride
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Overview
Description
Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride is a chemical compound with a complex structure that includes a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride typically involves the reaction of benzaldehyde with dimethylamine and formaldehyde under acidic conditions. . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride involves its interaction with cellular components, particularly proteins and enzymes. The quaternary ammonium ion can disrupt cellular membranes and interfere with enzyme activity, leading to various biological effects. The compound’s molecular targets include membrane proteins and intracellular enzymes, which are crucial for maintaining cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium salts and amine derivatives, such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium chloride
Uniqueness
Methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl-bis(3-oxo-3-phenylpropyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(14-12-18(21)16-8-4-2-5-9-16)15-13-19(22)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSBLVBMWYQMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CCC(=O)C1=CC=CC=C1)CCC(=O)C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2298-49-9 |
Source
|
Record name | 1-Propanone, 3,3′-(methylimino)bis[1-phenyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2298-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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